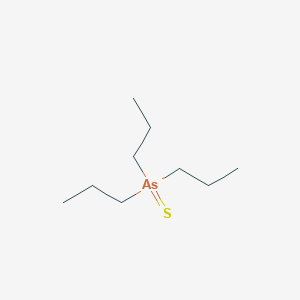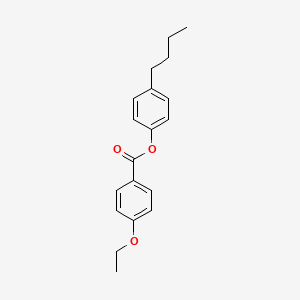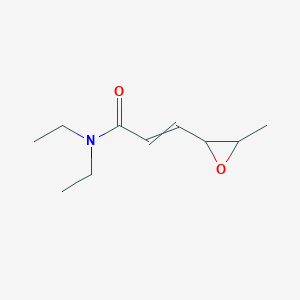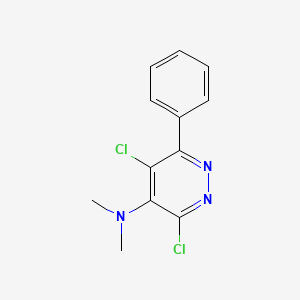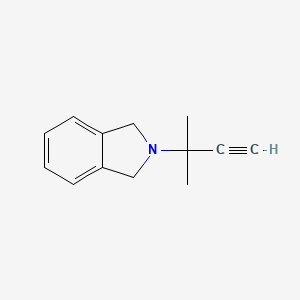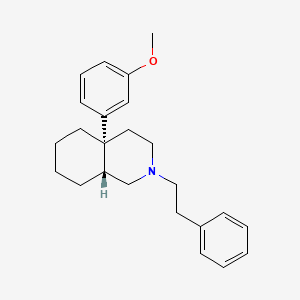
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a decahydroisoquinoline core with a 3-methoxyphenyl group and a 2-phenylethyl group attached to it. The stereochemistry of the compound is specified by the (4aR,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or nitro groups.
科学的研究の応用
Chemistry
In chemistry, (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-methoxyphenyl and 2-phenylethyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
CAS番号 |
51993-89-6 |
|---|---|
分子式 |
C24H31NO |
分子量 |
349.5 g/mol |
IUPAC名 |
(4aR,8aR)-4a-(3-methoxyphenyl)-2-(2-phenylethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C24H31NO/c1-26-23-12-7-11-21(18-23)24-14-6-5-10-22(24)19-25(17-15-24)16-13-20-8-3-2-4-9-20/h2-4,7-9,11-12,18,22H,5-6,10,13-17,19H2,1H3/t22-,24-/m0/s1 |
InChIキー |
QTJVCDNDJFHYIR-UPVQGACJSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@]23CCCC[C@H]2CN(CC3)CCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C23CCCCC2CN(CC3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


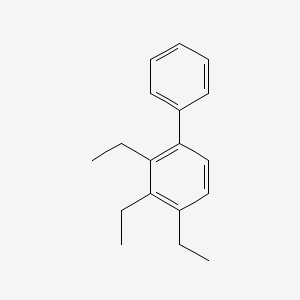
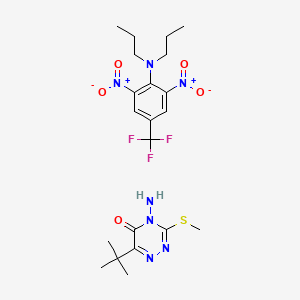
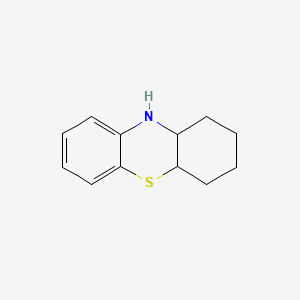
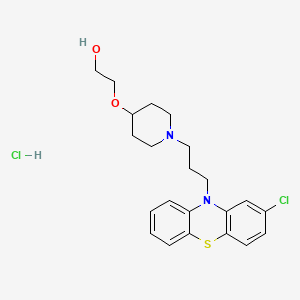
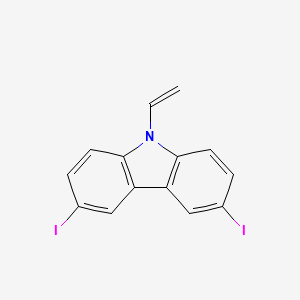
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
